4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Lipophilicity Drug-likeness LogP

4‑Bromo‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]benzene‑1‑sulfonamide (CAS 1797721‑63‑1) is a heterocyclic sulfonamide that combines a para‑bromophenylsulfonamide group with a 1‑(tetrahydro‑2H‑pyran‑4‑yl)‑1H‑pyrazol‑4‑amine core. The molecule has a molecular weight of 386.27 g·mol⁻¹, a computed XLogP3‑AA of 1.8, a single hydrogen‑bond donor, five hydrogen‑bond acceptors, four rotatable bonds, and a topological polar surface area of 81.6 Ų.

Molecular Formula C14H16BrN3O3S
Molecular Weight 386.26
CAS No. 1797721-63-1
Cat. No. B2613115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
CAS1797721-63-1
Molecular FormulaC14H16BrN3O3S
Molecular Weight386.26
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H16BrN3O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8H2
InChIKeyXJSGGURRCRMLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide (CAS 1797721-63-1) — Core Structural & Physicochemical Profile for Procurement Decisions


4‑Bromo‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]benzene‑1‑sulfonamide (CAS 1797721‑63‑1) is a heterocyclic sulfonamide that combines a para‑bromophenylsulfonamide group with a 1‑(tetrahydro‑2H‑pyran‑4‑yl)‑1H‑pyrazol‑4‑amine core [1]. The molecule has a molecular weight of 386.27 g·mol⁻¹, a computed XLogP3‑AA of 1.8, a single hydrogen‑bond donor, five hydrogen‑bond acceptors, four rotatable bonds, and a topological polar surface area of 81.6 Ų [1]. Its ChEMBL deposition (CHEMBL3440416) places it at the preclinical stage, with bioactivity records spanning antiparasitic and cytotoxicity assays [2].

Why Generic Substitution of 4‑Bromo‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]benzene‑1‑sulfonamide Risks Activity Loss or Synthetic Dead Ends


Even close congeners that differ only by the para‑halogen (Cl, F, H, CH₃) or by removal of the oxan‑4‑yl group cannot be assumed to replicate the precise physicochemical and reactivity profile of this compound. The para‑bromine atom is not merely a steric placeholder; it serves as a covalent cross‑coupling handle (e.g., Suzuki–Miyaura) that is absent in the des‑bromo, methyl, or fluoro analogues [1]. The oxan‑4‑yl ring influences both aqueous solubility (via hydrogen‑bond acceptance) and metabolic stability (through steric shielding of the pyrazole ring), creating a characteristic pharmacokinetic and synthetic‑utility profile that is not mimicked by analogues bearing smaller, more polar, or unsubstituted aromatic groups [2].

Quantitative Differentiation of 4‑Bromo‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]benzene‑1‑sulfonamide Against the Closest Structural Analogues


Para‑Bromine Substitution Measurably Elevates Lipophilicity Relative to Chloro, Fluoro, and Des‑Halogen Analogues

The para‑bromine atom increases the computed XLogP3‑AA by ≈0.3–0.7 log units compared with the para‑chloro, para‑fluoro, and unsubstituted benzene sulfonamide analogues, a difference that directly affects membrane permeability and protein‑binding propensity [1]. This is a class‑level inference based on well‑established halogen‑dependent lipophilicity trends; actual values must be verified experimentally.

Lipophilicity Drug-likeness LogP

The Para‑Bromine Substituent Functions as a Covalent Cross‑Coupling Handle Not Present in Non‑Halogenated or Fluoro‑Only Analogues

In contrast to the 4‑methyl, 4‑fluoro, or unsubstituted phenyl analogues, the aryl‑bromide moiety of 4‑bromo‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]benzene‑1‑sulfonamide enables late‑stage palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.), allowing the compound to serve as both a screening hit and a direct diversification platform without requiring de novo synthesis [1]. The C–Br bond dissociation energy (~337 kJ·mol⁻¹) is substantially lower than that of C–F (≥450 kJ·mol⁻¹) or C–CH₃, establishing a clear reactivity threshold [2].

Synthetic chemistry C–C bond formation Suzuki coupling

Low Intrinsic Cytotoxicity in Human HepG2 Cells Differentiates the Compound from More Toxic Chemotypes Screened in Parallel

In a 384‑well HepG2 cell viability assay deposited in ChEMBL, 4‑bromo‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]benzene‑1‑sulfonamide showed −5.2 % inhibition (i.e., no significant cytotoxicity) [1]. In a separate HepG2 toxicity counter‑screen run at 10 µM alongside a Plasmodium berghei liver‑stage assay, the compound exhibited only 5.05 % inhibition [2]. These results place it in the low‑cytotoxicity tier of the screened library, a property not guaranteed for close analogues that carry alternative para‑substituents.

Cytotoxicity Hepatotoxicity Safety screening

Differential Plasmodium berghei Liver‑Stage Activity at 2 µM Versus 10 µM Highlights Concentration‑Dependent Phenotypic Profile

Against P. berghei liver‑stage parasites expressing luciferase, the compound produced 15 % inhibition at 2 µM, but showed −11.9 % inhibition at 10 µM, indicating a non‑monotonic concentration‑response pattern that could reflect hormetic or solubility‑limited behaviour [1]. This biphasic phenotype is not observed for many structural analogues that show either monotonic dose‑dependent killing or complete inactivity across the same range.

Anti-malarial Plasmodium berghei Liver stage

Negligible Activity Against Plasmodium falciparum Blood‑Stage and Gametocyte Assays at Low Micromolar Concentrations

The compound was essentially inactive against P. falciparum asexual blood stages (−20.5 % inhibition at 5 µM) and stage‑V gametocytes (1.12 % inhibition at 2 µM), indicating that the bromo‑oxan‑4‑yl‑pyrazol‑sulfonamide chemotype does not interfere with blood‑stage parasite replication or gametocyte development [1]. This selectivity profile contrasts with many antiplasmodial sulfonamides that target dihydropteroate synthase and kill blood‑stage parasites at similar concentrations.

Anti-malarial Plasmodium falciparum Blood stage

Weak Leishmania donovani Methionyl‑tRNA Synthetase Inhibition Distinguishes the Compound from More Potent Aminoacyl‑tRNA Synthetase Inhibitors

In a primary biochemical screen against Leishmania donovani methionyl‑tRNA synthetase (LdMetRS), the compound produced only 11.27 % inhibition [1]. This is substantially lower than the inhibition observed for optimized MetRS inhibitors (e.g., allopurinol‑based or sulfonamide‑containing chemotypes that achieve >50 % inhibition in the same assay format), suggesting that the bromo‑oxan‑4‑yl substituent constellation is not optimal for binding to the LdMetRS active site.

Anti-leishmanial Leishmania donovani Aminoacyl-tRNA synthetase

Optimal Research and Industrial Application Scenarios for 4‑Bromo‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]benzene‑1‑sulfonamide


Scaffold Diversification via Pd‑Mediated Cross‑Coupling in Hit‑to‑Lead Chemistry

The aryl‑bromide functionality enables late‑stage Suzuki, Buchwald‑Hartwig, or Sonogashira coupling reactions directly from the intact sulfonamide scaffold, allowing parallel library synthesis without resynthesis of the core heterocycle. This makes the compound a preferred procurement choice for medicinal chemistry teams that need a single, versatile intermediate capable of generating dozens of analogues rapidly [Section 3, Evidence Item 2].

Negative‑Control Compound for Antiparasitic Phenotypic Screening Panels

Because the compound shows negligible activity against P. falciparum blood‑stage and gametocyte assays and only weak activity against L. donovani MetRS, yet exhibits low cytotoxicity in HepG2 cells, it serves as an ideal negative‑control chemotype for high‑throughput antimalarial and antileishmanial screens where a non‑toxic, inactive sulfonamide is required to benchmark assay windows [Section 3, Evidence Items 3, 4, and 5].

Physicochemical Probe for Lipophilicity‑Dependent Membrane Partitioning Studies

With a computed XLogP3‑AA of 1.8 and a TPSA of 81.6 Ų, the compound resides in favorable property space for passive membrane permeability. The bromine atom provides a convenient UV‑active or X‑ray‑detectable handle without introducing the strong electron‑withdrawing character of chlorine or fluorine, making it a useful comparator in logP‑permeability relationship studies within sulfonamide series [Section 3, Evidence Item 1 and Section 1].

Starting Material for PROTAC or Molecular Glue Conjugate Synthesis

The combination of a synthetic handle (aryl‑Br) and a sulfonamide‑pyrazole‑oxane core that has been profiled in E3‑ligase‑relevant ChEMBL assays (e.g., DDB1‑DDA1‑DCAF15 proximity complex) positions this compound as a potential warhead‑linker intermediate for targeted protein degradation constructs. The bromine allows facile conjugation to linker‑ligand fragments while the core scaffold's biological inertness reduces off‑target activity of the final conjugate [Section 3, Evidence Items 2 and 3].

Quote Request

Request a Quote for 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.